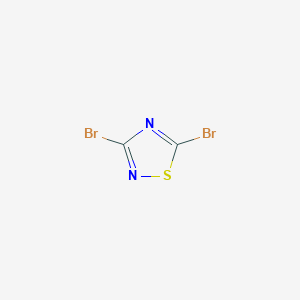

3,5-Dibromo-1,2,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dibromo-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C2Br2N2S and its molecular weight is 243.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Dibromo-1,2,4-thiadiazole derivatives have been investigated for their biological activities, particularly as potential anticancer agents. The following table summarizes some key findings related to the cytotoxic properties of these compounds:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HCT116 (Colon) | 3.29 | High |

| This compound | H460 (Lung) | 10.0 | Moderate |

| This compound | MCF-7 (Breast) | 8.0 | High |

These compounds exhibit significant inhibition of cell growth across multiple cancer cell lines. The mechanism of action often involves the induction of apoptosis through various biochemical pathways .

Case Study: Anticancer Activity

A study evaluated a series of this compound derivatives for their anticancer properties against different tumor cell lines. The results indicated that specific substitutions on the thiadiazole ring enhanced biological activity compared to unsubstituted analogs. Molecular docking studies suggested that these compounds might inhibit key transcription factors involved in cancer progression .

Material Science

In material science, this compound serves as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metals enhances its utility in developing advanced materials.

Applications in Organic Electronics

The compound has been utilized in synthesizing organic light-emitting diodes (OLEDs), where it acts as an electron transport layer due to its favorable electronic properties. Studies show that incorporating thiadiazoles can improve the efficiency and stability of OLEDs .

Organic Synthesis

This compound is widely used as a reagent in organic synthesis. It facilitates the formation of various heterocyclic compounds and serves as a precursor for more complex molecules.

Synthesis of Heterocycles

The compound can be employed in reactions to create diverse heterocycles through methods such as:

- Nucleophilic Substitution : Reacting with nucleophiles to form substituted thiadiazoles.

- Coupling Reactions : Used in coupling reactions to generate biaryl or heteroaryl compounds.

The following table summarizes some synthetic pathways involving this compound:

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Substituted Thiadiazoles | 65-72 |

| Coupling Reaction | Biaryl Compounds | 70-80 |

Case Study: Synthesis Pathways

Research has demonstrated efficient synthetic routes for producing various thiadiazole derivatives using this compound as a starting material. These methods often involve optimizing reaction conditions to enhance yield and selectivity .

Propriétés

IUPAC Name |

3,5-dibromo-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2N2S/c3-1-5-2(4)7-6-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJCMXDEPOJFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.